molecular formula C8H5IN2O2 B8682007 5-(3-iodophenyl)-1,3,4-Oxadiazol-2(3H)-one

5-(3-iodophenyl)-1,3,4-Oxadiazol-2(3H)-one

Cat. No. B8682007
M. Wt: 288.04 g/mol
InChI Key: VRSZMRHNOWQNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-iodophenyl)-1,3,4-Oxadiazol-2(3H)-one is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-iodophenyl)-1,3,4-Oxadiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-iodophenyl)-1,3,4-Oxadiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-iodophenyl)-1,3,4-Oxadiazol-2(3H)-one

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

5-(3-iodophenyl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C8H5IN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)

InChI Key

VRSZMRHNOWQNQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NNC(=O)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N,N-carbonyldiimidazole (800 mg, 5.0 mmol) in 5 mL of dry THF was added dropwise to an ice-cold solution of the product from Step A (1.048 g, 4.0 mmol) and triethylamine (0.60 mL, 4.0 mmol) in 12 mL of dry THF. The resultant mixture was allowed to warm to room temperature overnight, and was then concentrated under reduced pressure. The residue was partitioned between diethyl ether and water, and the ether layer was washed sequentially with 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and saturated aqueous brine, dried (magnesium sulfate), and concentrated under reduced pressure to afford a white powder. Recrystallization from ethyl acetate-hexanes afforded the title compound as a fluffy white solid. LC/MS 289.2 (M+1).
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.048 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Iodobenzohydrazide (1.00 g, 3.82 mmol) obtained in Step 1 of Example 52 was dissolved in THF (19 mL), and the mixture was stirred at room temperature for 1 hour after adding 1,1′-carbonyldiimidazole (681 mg, 4.18 mmol). The mixture was stirred after adding 6 mol/L hydrochloric acid (20 mL) and water (20 mL), and the precipitated solid was filtered off and dried to give 5-(3-iodophenyl)-1,3,4-oxadiazol-2(3H)-one (779 mg, 71%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
681 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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